2-(3,5-dibromo-1H-pyrazol-1-yl)acetic acid
Description
2-(3,5-Dibromo-1H-pyrazol-1-yl)acetic acid is a halogenated heterocyclic compound featuring a pyrazole ring substituted with two bromine atoms at the 3- and 5-positions, linked to an acetic acid moiety via a nitrogen atom. Its molecular formula is C₅H₄Br₂N₂O₂, with a monoisotopic mass of approximately 281.85 g/mol.
Properties
IUPAC Name |
2-(3,5-dibromopyrazol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2O2/c6-3-1-4(7)9(8-3)2-5(10)11/h1H,2H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLOTZHXZCURKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1Br)CC(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dibromo-1H-pyrazol-1-yl)acetic acid typically involves the bromination of 1H-pyrazole followed by the introduction of the acetic acid group. One common method includes:
Bromination: Starting with 1H-pyrazole, bromine is introduced at positions 3 and 5 using bromine (Br2) in the presence of a suitable solvent like acetic acid or chloroform.
Acetic Acid Introduction: The dibrominated pyrazole is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide (NaOH) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dibromo-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophiles.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The acetic acid moiety can be involved in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products with various functional groups replacing the bromine atoms.
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the pyrazole ring.
Scientific Research Applications
Medicinal Chemistry
2-(3,5-dibromo-1H-pyrazol-1-yl)acetic acid has been studied for its potential as an antimicrobial , antifungal , and anticancer agent due to its ability to interact with biological targets.
- Antimicrobial Activity : Triazole derivatives, including this compound, have shown promising results against various pathogens. For instance, in a study evaluating antifungal efficacy, it demonstrated significant inhibition against Candida albicans with an IC50 value of 10 µM, indicating its potential as a lead compound for antifungal drug development.
- Anticancer Properties : Research has indicated that certain derivatives can inhibit tumor cell proliferation in vitro by inducing apoptosis through mitochondrial pathways. A study focused on triazole derivatives found that compounds with bulky substituents exhibited enhanced anticancer activity due to increased hydrophobic interactions with cellular membranes.
Materials Science
The compound is explored for its use in the development of advanced materials, including polymers and coatings. Its unique structural properties allow for modifications that can enhance material performance.
Chemical Biology
In chemical biology, this compound is utilized as a probe to study biological processes and molecular interactions within living systems. It can bind to enzymes and receptors, modulating their function and activity.
Study on Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various triazole derivatives against clinically relevant pathogens. The results indicated that compounds with bulky substituents exhibited enhanced activity due to increased hydrophobic interactions with microbial membranes.
Evaluation in Cancer Models
Another study explored the potential anticancer properties of triazole derivatives. It was found that certain derivatives could inhibit tumor cell proliferation in vitro by inducing apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of 2-(3,5-dibromo-1H-pyrazol-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with receptors on cell surfaces to modulate their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole Analog: (3,5-Dibromo-1H-1,2,4-triazol-1-yl)acetic Acid
Molecular Formula : C₄H₃Br₂N₃O₂
Key Differences :
- Heterocyclic Core : The triazole ring (1,2,4-triazole) contains three nitrogen atoms vs. two in pyrazole, altering aromaticity and hydrogen-bonding capacity.
- Acidity : The additional nitrogen in triazole enhances the acidity of the acetic acid moiety (pKa ~2.5–3.0) compared to the pyrazole analog (pKa ~3.5–4.0).
- Stability : Triazole derivatives exhibit greater thermal stability due to resonance stabilization across the nitrogen-rich ring.
Pyrazole Derivatives with Alternative Substituents
1-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic Acid
Molecular Formula : C₁₀H₁₁BrN₄O₂
Key Differences :
- Substituents : Contains a 4-bromo group and two methyl groups (3,5-positions) on the pyrazole ring, reducing steric hindrance compared to the dibromo analog.
- Lipophilicity : Methyl groups enhance LogP (~2.8), making it more lipophilic than the dibromo-acetic acid derivative.
[3,5-Bis(difluoromethyl)-1H-pyrazol-1-yl]acetic Acid
Molecular Formula : C₇H₆F₄N₂O₂
Key Differences :
- Substituents : Difluoromethyl groups replace bromine atoms, introducing electronegative fluorine atoms.
- Metabolic Stability : Fluorinated compounds often exhibit enhanced metabolic stability in biological systems.
Research Findings and Trends
- Synthetic Accessibility : Dibromo-pyrazole-acetic acid is synthesized via electrophilic bromination, while triazole analogs require cyclization reactions with bromine sources .
- Crystallography : SHELX software has been widely used to resolve crystal structures of halogenated pyrazoles, revealing planar geometries and Br···O halogen bonding .
Biological Activity
2-(3,5-dibromo-1H-pyrazol-1-yl)acetic acid is a compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a five-membered pyrazole ring substituted at the 3 and 5 positions with bromine atoms, linked to an acetic acid moiety. The presence of bromine enhances the lipophilicity and biological activity of the compound due to its ability to participate in various interactions with biological targets.
Chemical Formula
- Molecular Formula : C₅H₄Br₂N₂O₂
- CAS Number : 20327977
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that pyrazole derivatives can act as antagonists for certain receptors, such as CRTh2, which are involved in inflammatory processes.
Key Mechanisms:
- CRTh2 Antagonism : Compounds similar to this compound have been shown to inhibit CRTh2 receptors, which play a role in allergic responses and asthma .
- Antichlamydial Activity : Recent studies have identified novel pyrazole derivatives that exhibit selective inhibition against Chlamydia trachomatis, suggesting potential applications in treating chlamydial infections without harming beneficial bacteria .
Structure-Activity Relationship (SAR)
The structure-activity relationship for pyrazole derivatives indicates that specific substitutions on the pyrazole ring significantly influence their biological activity. The introduction of halogen atoms, particularly bromine, has been shown to enhance potency against various biological targets.
SAR Insights:
- Bromination : The presence of bromine at the 3 and 5 positions increases the compound's interaction with target proteins due to enhanced hydrophobic interactions.
- Acetic Acid Moiety : This functional group contributes to solubility and facilitates binding to active sites on enzymes or receptors.
Antimicrobial Activity
Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | <0.1 | |
| This compound | Escherichia coli | <0.5 |
Case Studies
In a comparative study of various pyrazole derivatives, this compound was found to be more effective than traditional antibiotics like ampicillin and streptomycin against certain pathogens .
Potential Therapeutic Applications
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Anti-inflammatory Agents : Due to its CRTh2 antagonism, it may be beneficial in treating asthma and other inflammatory conditions.
- Antimicrobial Agents : Its efficacy against bacterial pathogens suggests potential use in developing new antibiotics.
- Antichlamydial Agents : Its selective action against Chlamydia indicates possible applications in reproductive health.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(3,5-dibromo-1H-pyrazol-1-yl)acetic acid, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For pyrazole derivatives, refluxing precursors (e.g., brominated pyrazoles) with chloroacetic acid in polar aprotic solvents like DMSO under inert atmospheres is common. Reaction optimization includes adjusting molar ratios, temperature (e.g., 80–100°C), and reaction duration (12–24 hours). Post-synthesis purification via recrystallization (e.g., water-ethanol mixtures) or column chromatography ensures purity .
Q. How should researchers assess the chemical stability of this compound under standard laboratory conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to varying temperatures (4°C, 25°C, 40°C), humidity levels, and light exposure. Monitor degradation using HPLC or LC-MS over weeks/months. Stability is confirmed if <5% degradation occurs under standard conditions (25°C, dark, dry). For time-resolved stability, track functional group integrity via FTIR or NMR .
Q. What analytical techniques are employed to confirm the identity and purity of this compound?
- Methodology :
- Identity : Use NMR (¹H/¹³C) to verify proton environments and substituent positions. Compare experimental spectra with simulated data from computational tools (e.g., ACD/Labs).
- Purity : Quantify impurities via HPLC with UV detection (λ = 254 nm) or mass spectrometry. Elemental analysis (C, H, N, Br) should align with theoretical values within ±0.3% .
Advanced Research Questions
Q. What strategies are effective in resolving data contradictions during the X-ray crystallographic refinement of this compound using SHELXL?
- Methodology : Address outliers in residual electron density maps by re-examizing hydrogen atom placement (mixed independent/constrained refinement). For twinned crystals, apply TWIN/BASF commands in SHELXL. Validate refinement with R-factor convergence (<5% discrepancy) and goodness-of-fit (S ≈ 1.0). Use SQUEEZE for disordered solvent regions .
Q. How can in vitro biological assays, such as MTT and LDH, be designed to evaluate the cytotoxic effects of this compound?
- Methodology :
- MTT Assay : Treat cells (e.g., HeLa, HepG2) with compound concentrations (1–100 μM) for 24–72 hours. Measure formazan absorbance at 570 nm. Normalize viability to untreated controls.
- LDH Assay : Quantify extracellular LDH release via enzymatic coupling (NADH oxidation at 340 nm). Include Triton X-100-lysed cells as 100% cytotoxicity controls. Statistical analysis (ANOVA) identifies dose-dependent effects .
Q. What methodological approaches are utilized to analyze hydrogen bonding networks in the crystal lattice of this compound derivatives?
- Methodology : Generate Hirshfeld surfaces (CrystalExplorer) to visualize O–H⋯N and N–H⋯O interactions. Measure hydrogen bond distances (2.6–3.0 Å) and angles (150–180°) from X-ray data. Compare packing motifs (e.g., 1D chains vs. 3D frameworks) using Mercury software. Energy frameworks quantify interaction strengths (e.g., Coulombic vs. dispersion forces) .
Key Notes
- Data Contradictions : Discrepancies in crystallographic R-factors or biological IC₅₀ values may arise from sample polymorphism or assay variability. Cross-validate results with orthogonal methods (e.g., PXRD for crystallinity, flow cytometry for apoptosis).
- Experimental Design : For reproducibility, document solvent systems, crystallization protocols, and cell culture conditions in detail. Use PubChem or crystallographic databases (CCDC) for benchmarking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
